N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic organic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxido) groups, a 2-chlorophenyl substituent at position 3, and a phenylacetamide moiety at position 2.
Properties
Molecular Formula |
C19H17ClN2O3S2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-8-4-5-9-15(14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2 |
InChI Key |
BABMYHDKZIYDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the phenylacetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
- Structural Difference : The 2-chlorobenzyl group (CH₂-C₆H₄-Cl) replaces the 2-chlorophenyl (C₆H₄-Cl) in the target compound.
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Structural Difference : Methoxy (-OCH₃) groups replace chlorine at both the phenyl and acetamide positions, and the imine adopts a (2Z)-configuration.
- Implications : Methoxy groups are electron-donating, which may enhance solubility but reduce electrophilic reactivity compared to the electron-withdrawing chlorine substituents in the target compound. The (2Z)-configuration could lead to distinct stereoelectronic interactions .
Crystallographic and Hydrogen-Bonding Comparisons
- Hydrogen-Bonding Networks: The sulfone groups in the target compound’s thienothiazole core enable strong hydrogen-bonding interactions, akin to the triazole-thione derivatives described in . However, the latter forms extended networks via N–H···O/S interactions, whereas the target compound’s interactions are likely localized to sulfone oxygens and the acetamide carbonyl .
- Crystallographic Analysis : Structural data for these compounds may rely on SHELX software, widely used for small-molecule refinement .
Physicochemical and Pharmacological Properties
Key Property Comparisons
*Estimated LogP values based on substituent contributions.
Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in the target compound may enhance binding to electrophile-sensitive targets (e.g., kinases), whereas methoxy groups in analogs could favor interactions with polar residues .
- Stereochemical Effects : The (2E)-configuration in the target compound may enforce a rigid geometry, optimizing receptor binding compared to (2Z)-isomers .
Biological Activity
N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.94 g/mol. The structure features a thieno-thiazole core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiazole Derivative : The initial step typically includes the condensation of appropriate thiazole precursors.
- Substitution Reactions : The introduction of the 2-chlorophenyl group is achieved through nucleophilic substitution methods.
- Final Acetylation : The final product is obtained by acylating the amine with phenylacetyl chloride.
Antibacterial Activity
Studies have shown that compounds with thiazole moieties exhibit significant antibacterial properties. In vitro tests against various bacterial strains such as Escherichia coli and Staphylococcus aureus indicate that this compound demonstrates moderate to strong antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL for these strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| Bacillus subtilis | 100 |
Antifungal Activity
The compound also exhibits antifungal properties. Testing against fungal strains such as Candida albicans and Aspergillus niger showed effective inhibition at similar concentrations.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| C. albicans | 60 |
| A. niger | 80 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer activity against various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the thiazole ring may interact with bacterial enzymes or fungal cell wall synthesis pathways. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A recent study published in the Journal of Advanced Scientific Research demonstrated that derivatives of thiazole compounds showed enhanced antibacterial activity when modified with various substituents like chlorophenyl groups .
- Antifungal Assays : Another research highlighted in the same journal indicated that compounds similar to this compound exhibited promising antifungal properties against clinical isolates of fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
